BenchChemオンラインストアへようこそ!

N-quinolin-3-ylfuran-3-carboxamide

EGFR inhibition Quinoline-3-carboxamide SAR Targeted anticancer agents

N-Quinolin-3-ylfuran-3-carboxamide is a quinoline-3-carboxamide derivative in which a furan-3-carbonyl moiety is linked via an amide bond to 3-aminoquinoline. It belongs to the broader class of heterocyclic carboxamides that have been investigated as kinase inhibitors and anti-cancer agents.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
Cat. No. B7471043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-quinolin-3-ylfuran-3-carboxamide
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=COC=C3
InChIInChI=1S/C14H10N2O2/c17-14(11-5-6-18-9-11)16-12-7-10-3-1-2-4-13(10)15-8-12/h1-9H,(H,16,17)
InChIKeyZBSKQCKMWKOFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Quinolin-3-ylfuran-3-carboxamide: Structural Identity and Baseline Profile for Informed Procurement


N-Quinolin-3-ylfuran-3-carboxamide is a quinoline-3-carboxamide derivative in which a furan-3-carbonyl moiety is linked via an amide bond to 3-aminoquinoline. It belongs to the broader class of heterocyclic carboxamides that have been investigated as kinase inhibitors and anti-cancer agents [1]. In the primary characterization study, this compound was reported as the furan derivative '5o' and was evaluated alongside closely related thiophene and benzyloxy analogues for EGFR inhibition and MCF-7 cytotoxicity [1].

Why Generic Substitution Falls Short: Rationale for Selecting N-Quinolin-3-ylfuran-3-carboxamide Over In-Class Quinoline-3-Carboxamides


Within the quinoline-3-carboxamide series, even structurally conservative modifications of the amide substituent produce pronounced shifts in both target potency and cellular efficacy. Published data show that replacing the furan ring of N-quinolin-3-ylfuran-3-carboxamide with a thiophene (compound 6b) or introducing a benzyloxy substituent (compound 10) alters EGFR IC50 values by several-fold and dramatically changes MCF-7 cytotoxicity profiles [1]. These quantitative divergences mean that a procurement decision cannot be based solely on scaffold membership; the specific furan-3-carboxamide substitution pattern dictates a distinct biological fingerprint that cannot be replicated by generic quinoline-3-carboxamide analogues [1].

Head-to-Head Quantitative Evidence: How N-Quinolin-3-ylfuran-3-carboxamide Compares to Its Closest Quinoline-3-Carboxamide Analogues


EGFR Kinase Inhibition: Furan Derivative 5o Versus Thiophene, Benzyloxy, and Parent Analogues

In a direct head-to-head EGFR binding assay, N-quinolin-3-ylfuran-3-carboxamide (furan derivative 5o) exhibited an EGFR IC50 of 2.61 µM. This represents a 2.0-fold improvement over the parent compound III (IC50 = 5.283 µM) but is 5.3-fold less potent than the thiophene analogue 6b (IC50 = 0.49 µM) and 1.5-fold less potent than the benzyloxy analogue 10 (IC50 = 1.73 µM) measured under identical conditions [1]. These data quantitatively position the furan derivative as an intermediate-potency EGFR inhibitor within the optimized series.

EGFR inhibition Quinoline-3-carboxamide SAR Targeted anticancer agents

MCF-7 Breast Cancer Cell Cytotoxicity: Furan Derivative 5o Versus Thiophene and Benzyloxy Analogues

When evaluated for cytotoxicity against the MCF-7 breast adenocarcinoma cell line, N-quinolin-3-ylfuran-3-carboxamide (5o) gave an IC50 of 3.355 µM. In the same study, the thiophene analogue 6b was less potent (IC50 = 5.069 µM), while the benzyloxy analogue 10 was substantially less potent (IC50 = 10.85 µM) [1]. This rank-order differs from the EGFR potency order, indicating that cellular anti-proliferative activity is not simply a function of EGFR inhibitory potency and that the furan substituent confers a distinct cellular efficacy profile.

MCF-7 cytotoxicity Anticancer activity Quinoline-3-carboxamide SAR

Therapeutic Ratio Between Cellular Efficacy and Target Potency: A Differentiator Not Captured by Single-Parameter Comparisons

A calculated MCF-7/EGFR IC50 ratio reveals compound-specific differences in translation from target engagement to cellular effect. N-quinolin-3-ylfuran-3-carboxamide (5o) yields a ratio of 1.29 (3.355/2.61). By comparison, the thiophene analogue 6b shows a ratio of 10.3 (5.069/0.49), and the benzyloxy analogue 10 a ratio of 6.27 (10.85/1.73) [1]. A ratio close to unity suggests that EGFR inhibition is a dominant driver of MCF-7 cytotoxicity for the furan derivative, whereas the substantially higher ratios for 6b and 10 indicate that their potent EGFR inhibition does not translate proportionally into cellular efficacy, possibly due to differences in cell permeability, efflux, or off-target effects.

Therapeutic index Cellular vs. biochemical potency Quinoline-3-carboxamide optimization

MAO-A Inhibitory Activity: A Secondary Pharmacological Feature Distinguishing N-Quinolin-3-ylfuran-3-carboxamide from Typical EGFR-Targeted Quinoline-3-Carboxamides

N-Quinolin-3-ylfuran-3-carboxamide was tested against recombinant human monoamine oxidase A (MAO-A) and showed an IC50 of 90,400 nM (90.4 µM) [1]. While this potency is weak compared to dedicated MAO-A inhibitors, the presence of measurable MAO-A engagement at micromolar concentrations is not commonly reported for EGFR-targeted quinoline-3-carboxamides (no MAO-A data are available for comparators 6b, 10, or parent III). This suggests a polypharmacological signature that may be unique to the furan-3-carboxamide substitution within this chemical series.

MAO-A inhibition Off-target pharmacology Polypharmacology

High-Value Application Scenarios for N-Quinolin-3-ylfuran-3-carboxamide Driven by Differentiated Evidence


EGFR-Driven Anticancer SAR Studies Requiring Balanced Target Engagement and Cellular Efficacy

Procurement of N-quinolin-3-ylfuran-3-carboxamide is most justified in structure-activity relationship (SAR) campaigns where the objective is to decouple EGFR potency from cellular translation efficiency. The compound's MCF-7/EGFR IC50 ratio of 1.29 contrasts sharply with the >6-fold ratios of the more potent thiophene and benzyloxy analogues [1], making it the preferred tool for probing mechanisms that link target occupancy to anti-proliferative effect without confounding factors such as poor cell permeability or efflux susceptibility.

Derivatization Scaffold for Parallel Medicinal Chemistry Exploration of Heterocyclic Carboxamide Space

The furan-3-carboxamide substituent occupies a distinct region of physicochemical and electronic property space relative to the thiophene- and benzyloxy-substituted analogues. This chemical differentiation supports procurement of the furan derivative for parallel library synthesis and exploration of heterocycle-dependent SAR, where the intermediate EGFR potency (IC50 2.61 µM) and favorable MCF-7 cytotoxicity (IC50 3.355 µM) [1] provide a well-characterized benchmark for newly synthesized analogues.

Polypharmacology Profiling Panels Incorporating EGFR and MAO Axes

N-Quinolin-3-ylfuran-3-carboxamide is the only compound in the 2017 quinoline-3-carboxamide optimization series with documented MAO-A inhibitory activity (IC50 90.4 µM) [2] in addition to its established EGFR activity. Research groups conducting systematic polypharmacology profiling or evaluating the MAO liability of kinase-targeted heterocycles should prioritize this compound over analogues that lack any reported secondary pharmacology data.

Computational Docking and Molecular Dynamics Studies on Quinoline-3-Carboxamide–Kinase Interactions

The experimentally determined EGFR IC50 value of 2.61 µM combined with the MCF-7 cellular IC50 of 3.355 µM [1] provides a robust dual-endpoint dataset for training or validating computational models. The furan derivative's distinct electronic profile (relative to the sulfur-containing thiophene analogue) makes it uniquely suited for in silico studies aimed at understanding heteroatom effects on kinase binding pose, residence time, and cellular efficacy prediction.

Quote Request

Request a Quote for N-quinolin-3-ylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.